molecular formula C10H18O2 B1594932 Heptyl acrylate CAS No. 2499-58-3

Heptyl acrylate

Cat. No.: B1594932
CAS No.: 2499-58-3
M. Wt: 170.25 g/mol
InChI Key: SCFQUKBBGYTJNC-UHFFFAOYSA-N
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Description

Heptyl acrylate, also known as 2-Propenoic acid, heptyl ester, is an organic compound with the molecular formula C10H18O2. It is an ester formed from heptanol and acrylic acid. This compound is commonly used in the production of polymers and copolymers, which are utilized in various industrial applications such as adhesives, coatings, and sealants .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptyl acrylate can be synthesized through the esterification of acrylic acid with heptanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, this compound is produced using a continuous esterification process. This involves the reaction of acrylic acid with heptanol in the presence of a catalyst, followed by the removal of water formed during the reaction. The product is then purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Heptyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.

    Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.

    Addition Reactions: Nucleophiles like amines or alcohols under mild conditions.

Major Products Formed:

Scientific Research Applications

Heptyl acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of heptyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. This is facilitated by the presence of the acrylate group, which can participate in free-radical polymerization reactions. The molecular targets and pathways involved include the formation of covalent bonds between monomer units, leading to the creation of polymer chains and networks .

Comparison with Similar Compounds

Heptyl acrylate can be compared with other similar compounds such as:

Uniqueness: this compound’s unique combination of an intermediate-length alkyl chain and acrylate functionality makes it particularly useful in applications requiring a balance of flexibility and adhesion properties. Its ability to form copolymers with a wide range of monomers further enhances its versatility in industrial and biomedical applications .

Properties

IUPAC Name

heptyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-3-5-6-7-8-9-12-10(11)4-2/h4H,2-3,5-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFQUKBBGYTJNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29500-72-9
Record name Poly(heptyl acrylate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29500-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0062474
Record name Heptyl acrylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2499-58-3
Record name Heptyl acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2499-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, heptyl ester
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Record name Heptyl acrylate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24168
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Record name 2-Propenoic acid, heptyl ester
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Record name Heptyl acrylate
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Record name Heptyl acrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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